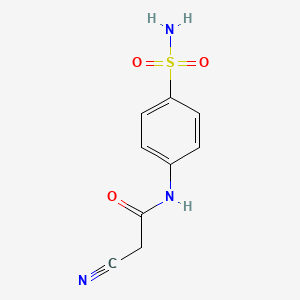

2-cyano-N-(4-sulfamoylphenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-cyano-N-(4-sulfamoylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3S/c10-6-5-9(13)12-7-1-3-8(4-2-7)16(11,14)15/h1-4H,5H2,(H,12,13)(H2,11,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQSWUJWQROLSRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CC#N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60368234 | |

| Record name | 2-Cyano-N-(4-sulfamoylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32933-40-7 | |

| Record name | 2-Cyano-N-(4-sulfamoylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-cyano-N-(4-sulfamoylphenyl)acetamide

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-cyano-N-(4-sulfamoylphenyl)acetamide, a versatile chemical intermediate. This compound merges the structural features of cyanoacetamide and sulfanilamide, making it a valuable synthon for the synthesis of various heterocyclic compounds with potential therapeutic applications.[1] This document outlines a robust synthetic protocol, details extensive characterization methodologies, and discusses the significance of this molecule in the landscape of medicinal chemistry and drug development. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven guidance.

Introduction: The Scientific Rationale

The strategic combination of pharmacologically significant moieties into a single molecular framework is a cornerstone of modern drug discovery. This compound is a prime example of such a molecular scaffold. It incorporates the sulfonamide group, renowned for its wide array of biological activities including antibacterial, anticonvulsant, and anticancer properties.[1] Simultaneously, it features the cyanoacetamide functional group, a highly reactive precursor for the synthesis of a multitude of heterocyclic systems that have demonstrated antimicrobial, antifungal, anti-inflammatory, and antitumor activities.[1]

The unique electronic and structural attributes of this compound, particularly the activated methylene group adjacent to the cyano and carbonyl functionalities, render it an exceptionally useful building block in organic synthesis.[1] This guide aims to provide a detailed exposition of its synthesis and a thorough analytical characterization to empower researchers in leveraging its synthetic potential.

Synthesis of this compound

The most prevalent and efficient method for the synthesis of this compound is the direct condensation of 4-aminobenzenesulfonamide (sulfanilamide) with ethyl cyanoacetate.[1] The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amino group of sulfanilamide attacks the electrophilic carbonyl carbon of ethyl cyanoacetate, leading to the formation of the amide bond and the elimination of ethanol.

Synthesis Pathway

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is a representative procedure derived from established methods for the synthesis of N-substituted cyanoacetamides.[1][2]

Materials:

-

4-Aminobenzenesulfonamide (Sulfanilamide)

-

Ethyl Cyanoacetate

-

m-Xylene (or another suitable high-boiling solvent)

-

Ethanol (for washing)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-aminobenzenesulfonamide (1 molar equivalent) and ethyl cyanoacetate (1.1 to 1.5 molar equivalents).

-

Add a suitable volume of m-xylene to create a stirrable slurry.

-

Heat the reaction mixture to reflux (approximately 140°C for m-xylene) and maintain reflux for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, as indicated by the consumption of the starting materials, allow the mixture to cool to room temperature.

-

A solid precipitate of the crude product should form upon cooling.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold ethanol to remove unreacted starting materials and solvent residue.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure this compound.

-

Dry the purified product in a vacuum oven.

Physicochemical and Spectroscopic Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₉N₃O₃S | [3] |

| Molecular Weight | 239.25 g/mol | [3] |

| Appearance | Expected to be a white to off-white crystalline solid | General observation for similar compounds |

| Melting Point | Not definitively reported; expected to be a sharp melting point for a pure compound. |

Spectroscopic Data (Predicted)

While specific experimental spectra for this compound are not widely available in the literature, the following data are predicted based on its chemical structure and known spectroscopic data for analogous compounds.[4][5][6][7]

3.2.1. ¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons (phenyl ring): Two doublets are expected in the aromatic region (δ 7.5-8.0 ppm). The protons ortho to the sulfonamide group will be deshielded compared to the protons ortho to the acetamide group.

-

Amide Proton (-NH-CO-): A broad singlet is expected, likely in the region of δ 9.0-10.0 ppm.

-

Methylene Protons (-CH₂-CN): A sharp singlet is expected around δ 3.8-4.2 ppm.

-

Sulfonamide Protons (-SO₂NH₂): A broad singlet corresponding to two protons is expected, typically in the region of δ 7.0-7.5 ppm.

3.2.2. ¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon (-C=O): Expected in the range of δ 160-170 ppm.[7]

-

Aromatic Carbons: Four distinct signals are expected in the aromatic region (δ 120-150 ppm).[7]

-

Cyano Carbon (-C≡N): Expected around δ 115-120 ppm.[7]

-

Methylene Carbon (-CH₂-): Expected in the range of δ 25-35 ppm.[7]

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy (Predicted)

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretching (Amide and Sulfonamide) | 3400-3200 (likely two distinct bands) |

| C-H Stretching (Aromatic and Aliphatic) | 3100-2900 |

| C≡N Stretching (Nitrile) | 2270-2240 |

| C=O Stretching (Amide I) | 1680-1640 |

| N-H Bending (Amide II) | 1570-1515 |

| S=O Stretching (Sulfonamide) | 1350-1300 and 1170-1150 (asymmetric and symmetric) |

3.2.4. Mass Spectrometry (Predicted)

-

Molecular Ion Peak (M⁺): Expected at m/z = 239.[3]

-

Key Fragmentation Patterns: Fragmentation is likely to occur at the amide bond, leading to fragments corresponding to the sulfanilamide and cyanoacetyl moieties.

Safety and Handling

Based on the Safety Data Sheet (SDS) for this compound, the following hazards and precautions should be noted:

-

Hazards: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

-

Precautionary Measures:

-

Avoid breathing dust.

-

Wash skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves, eye protection, and face protection.

-

In case of ingestion, inhalation, or contact with skin or eyes, seek immediate medical attention.

-

Applications in Research and Development

This compound is a highly valuable intermediate for the synthesis of a wide range of polyfunctionalized heterocyclic compounds.[1] Its inherent reactivity allows it to participate in various condensation and cyclization reactions to form diverse ring systems, including but not limited to pyridines, thiazoles, and thiophenes.[1] Given the established pharmacological importance of both the sulfonamide and cyanoacetamide scaffolds, the derivatives of this compound are promising candidates for screening in various drug discovery programs.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The provided synthetic protocol is robust and based on well-established chemical principles. The detailed characterization data, while predictive, offers a solid framework for the analytical confirmation of the synthesized compound. The versatile nature of this molecule as a synthetic intermediate underscores its importance for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

References

- 1. 2-Cyano-N-(4-sulfamoylphenyl) Acetamide as a Synthon in Heterocyc...: Ingenta Connect [ingentaconnect.com]

- 2. CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide - Google Patents [patents.google.com]

- 3. PubChemLite - this compound (C9H9N3O3S) [pubchemlite.lcsb.uni.lu]

- 4. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

2-cyano-N-(4-sulfamoylphenyl)acetamide mechanism of action in organic synthesis

An In-depth Technical Guide on the Role of 2-Cyano-N-(4-sulfamoylphenyl)acetamide in Organic Synthesis

Abstract

This compound, a derivative of the well-known sulfanilamide scaffold, has emerged as a highly versatile and powerful building block in modern organic synthesis. Its strategic combination of a reactive active methylene group, a cyano moiety, and a sulfonamide functional group makes it an ideal precursor for the construction of a diverse array of complex heterocyclic systems. This guide provides an in-depth exploration of the core mechanistic principles governing its reactivity. We will dissect the causality behind its synthetic applications, present validated experimental protocols, and offer insights into its utility for researchers, chemists, and professionals in drug development.

Part 1: The Mechanistic Core: Reactivity of the Active Methylene Group

The synthetic utility of this compound is overwhelmingly dictated by the carbon atom situated between the electron-withdrawing cyano (-C≡N) and carbonyl (-C=O) groups. This "active methylene" group exhibits notable acidity, making it a readily accessible source of a stabilized carbanion nucleophile, which is the cornerstone of its role in carbon-carbon bond formation.

Base-Mediated Carbanion Formation

The protons of the active methylene group are significantly more acidic (pKa ≈ 11 in DMSO) than typical alkyl protons. This is due to the resonance stabilization of the resulting conjugate base. Upon deprotonation by a suitable base (e.g., piperidine, sodium ethoxide, triethylamine), the negative charge is delocalized over the adjacent carbonyl and cyano groups.

This efficient charge delocalization is the fundamental reason for the compound's utility. The choice of base is critical; weaker bases like piperidine are often sufficient and preferred for preventing side reactions like amide hydrolysis, making the protocol robust and self-validating.

Caption: Resonance forms stabilizing the carbanion intermediate.

Knoevenagel Condensation: Synthesis of Arylidene Derivatives

A primary application of the generated carbanion is the Knoevenagel condensation with aldehydes or ketones. This reaction is a cornerstone of C=C bond formation.

-

Mechanism:

-

Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of the aldehyde/ketone, forming an alkoxide intermediate.

-

Protonation: The alkoxide is protonated by the conjugate acid of the base (or solvent), yielding a β-hydroxy adduct.

-

Dehydration: This adduct readily undergoes base-catalyzed dehydration. The acidity of the α-proton is enhanced by the adjacent aryl and cyano groups, facilitating elimination of water to yield the thermodynamically stable α,β-unsaturated product, an arylidene derivative.

-

This arylidene product is not merely an endpoint; it is a crucial intermediate itself, primed for subsequent cyclization reactions.

Caption: Workflow for the Knoevenagel condensation reaction.

Part 2: Multicomponent Reactions for Heterocycle Synthesis

The true synthetic power of this compound is realized in multicomponent reactions (MCRs), where it combines with other reactants in a one-pot synthesis to rapidly build molecular complexity.

Gewald Synthesis of Thiophenes

The Gewald reaction is a classic MCR for synthesizing 2-aminothiophenes. When this compound is used, it leads to thiophenes bearing the pharmacologically relevant sulfamoylphenyl group.

-

Reactants:

-

This compound

-

An aldehyde or ketone

-

Elemental sulfur

-

A base (e.g., morpholine)

-

-

Mechanism:

-

The reaction begins with a Knoevenagel condensation between the acetamide and the carbonyl compound to form the arylidene intermediate as described previously.

-

Elemental sulfur (S₈) is attacked by the carbanion of a second molecule of the acetamide, or more commonly, the base catalyst reacts with sulfur to form a reactive polysulfide species.

-

A Michael addition of the sulfur nucleophile to the electron-deficient double bond of the arylidene intermediate occurs.

-

The resulting intermediate undergoes an intramolecular cyclization via nucleophilic attack of the sulfur-bearing carbon onto the carbon of the cyano group.

-

Tautomerization of the resulting imine yields the stable 2-aminothiophene product.

-

Synthesis of Substituted Pyridines and Dihydropyridines

Substituted pyridines are a privileged scaffold in medicinal chemistry. This compound is an excellent precursor for their synthesis. For instance, in a modified Hantzsch-type reaction, it can react with an arylidene malononitrile (formed in situ or pre-formed) and a Michael donor.

-

Mechanism:

-

A Michael addition of the carbanion from this compound to an α,β-unsaturated system (e.g., an arylidene malononitrile).

-

The newly formed intermediate contains functionalities perfectly positioned for intramolecular cyclization.

-

The amide nitrogen or the cyano nitrogen can act as a nucleophile, attacking another electrophilic site in the molecule.

-

Subsequent dehydration or oxidation steps lead to the formation of a stable aromatic pyridine ring.

-

The specific pathway and final product (dihydropyridine vs. pyridine) depend critically on the reactants and reaction conditions, particularly the presence of an oxidizing agent.

Part 3: Experimental Protocols and Data

Trustworthiness in synthesis relies on reproducible, well-defined protocols. Below is a representative, field-proven procedure for the synthesis of a Knoevenagel condensation product, a common first step in many MCRs.

Protocol: Synthesis of 2-Cyano-3-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)acrylamide

-

Materials:

-

This compound (1.0 eq)

-

4-Methoxybenzaldehyde (1.0 eq)

-

Piperidine (0.1 eq)

-

Ethanol (as solvent)

-

-

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (e.g., 2.41 g, 10 mmol) and absolute ethanol (30 mL).

-

Stir the mixture until a suspension is formed.

-

Add 4-methoxybenzaldehyde (e.g., 1.36 g, 10 mmol) to the suspension.

-

Add piperidine (e.g., 0.085 g, 1 mmol) as a catalyst. The choice of a catalytic amount of a weak base is a self-validating step to prevent unwanted side reactions.

-

Heat the reaction mixture to reflux (approx. 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% ethyl acetate in hexane).

-

After completion (typically 2-4 hours), cool the mixture to room temperature.

-

The solid product will precipitate. Collect the precipitate by vacuum filtration and wash with cold ethanol (2 x 10 mL).

-

Dry the product in a vacuum oven at 60°C to yield the pure arylidene derivative.

-

Data Summary: Synthesis of Heterocycles

The following table summarizes representative heterocycles synthesized using this compound as the key starting material, showcasing its versatility.

| Target Heterocycle | Co-reactants | Catalyst/Conditions | Yield (%) | Reference |

| 2-Aminothiophene | Aldehyde, Sulfur | Morpholine, EtOH, Reflux | 85-95 | |

| Substituted Pyridine | Arylaldehyde, Malononitrile | Piperidine, EtOH, Reflux | 80-92 | |

| Fused Pyrimidine | Dimethylformamide dimethyl acetal (DMF-DMA) | Acetic Acid, 100°C | 75-88 | |

| Thiazole Derivative | Phenyl isothiocyanate, Alkyl halide | K₂CO₃, DMF, 80°C | 70-85 |

Part 4: Conclusion and Future Outlook

This compound is a testament to the power of strategic molecular design. The inherent reactivity of its active methylene group, enabled by flanking electron-withdrawing groups, provides a reliable and versatile entry point into a vast chemical space of heterocyclic compounds. Its application in robust, high-yield multicomponent reactions makes it an exceptionally valuable tool for generating molecular diversity efficiently. For drug development professionals, the incorporation of the sulfonamide moiety offers a direct route to compounds with a high potential for biological activity. Future research will likely focus on expanding its use in asymmetric catalysis and green chemistry protocols, further solidifying its role as a privileged scaffold in modern organic synthesis.

A Technical Guide to 2-Cyano-N-(4-sulfamoylphenyl)acetamide: A Cornerstone Precursor for Carbonic Anhydrase Inhibitor Synthesis

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical examination of 2-cyano-N-(4-sulfamoylphenyl)acetamide and its pivotal role as a versatile precursor in the design and synthesis of potent carbonic anhydrase inhibitors. It elucidates the underlying chemical principles, synthetic methodologies, and structure-activity relationships that empower researchers to develop novel therapeutics targeting this critical enzyme family.

The Therapeutic Significance of Carbonic Anhydrases

Carbonic anhydrases (CAs) are a superfamily of metalloenzymes that are crucial in a host of physiological and pathological processes.[1] These enzymes catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][2] In humans, 16 different CA isozymes have been identified, each with distinct tissue distribution and subcellular localization.[1] This ubiquity makes them a validated and highly attractive target for therapeutic intervention in a wide range of diseases, including:

-

Glaucoma: CA inhibitors reduce intraocular pressure by decreasing the secretion of aqueous humor in the eye.[3][4][5]

-

Cancer: Hypoxia in tumors leads to the overexpression of certain CA isoforms, particularly CA IX and CA XII, which contributes to the acidification of the tumor microenvironment and promotes cancer progression.[6][7] Selective inhibitors for these isoforms are sought after as anticancer agents.[6]

-

Epilepsy and Neurological Disorders: CAs play a role in pH homeostasis in the central nervous system, and their inhibition can modulate neuronal excitability.[8]

-

Altitude Sickness: By preventing the reuptake of bicarbonate in the kidneys, CA inhibitors can help correct the respiratory alkalosis that occurs at high altitudes.[3]

The foundational chemistry of the most effective CA inhibitors relies on a specific chemical motif capable of coordinating with the zinc ion (Zn²⁺) located at the heart of the enzyme's active site.[4][7] This key interaction is most effectively achieved by the primary sulfonamide group (-SO₂NH₂).

The Sulfonamide Pharmacophore: A Zinc-Binding Anchor

The unsubstituted sulfonamide moiety is the quintessential zinc-binding group (ZBG) for carbonic anhydrase inhibition. Aromatic and heterocyclic sulfonamides have been the bedrock of CA inhibitor design for decades, with acetazolamide being the prototypical drug.[1] The nitrogen atom of the sulfonamide group displaces the zinc-bound water molecule or hydroxide ion, coordinating directly to the Zn²⁺ ion and effectively shutting down the enzyme's catalytic activity.[4]

The core challenge and opportunity in modern CA inhibitor design lie not in reinventing this zinc-binding anchor, but in strategically modifying the rest of the molecule to achieve two primary goals:

-

Potency: Enhancing the binding affinity for the target CA isoform.

-

Selectivity: Exploiting subtle differences in the active site cavities among the various CA isoforms to design inhibitors that preferentially bind to the desired target (e.g., tumor-associated CA IX) over off-target isoforms (e.g., the ubiquitous CA II), thereby minimizing side effects.[9]

This is achieved through the "tail approach," where a molecular scaffold is attached to the sulfonamide-bearing ring. This "tail" can extend into the active site, forming additional interactions with amino acid residues and dictating the inhibitor's overall potency and selectivity.[9][10]

This compound: The Versatile Precursor

The compound this compound, and its immediate synthetic precursor 2-chloro-N-(4-sulfamoylphenyl)acetamide, represent a highly strategic starting point for building diverse libraries of CA inhibitors.[11]

Chemical Structure: C₉H₉N₃O₃S[12]

The value of this precursor lies in its bifunctional nature:

-

The Head: It contains the essential 4-sulfamoylphenyl group, the non-negotiable pharmacophore for zinc binding.

-

The Reactive Tail: The acetamide portion, particularly when halogenated (e.g., 2-chloro-N-(4-sulfamoylphenyl)acetamide), provides a reactive electrophilic site. This allows for straightforward nucleophilic substitution reactions, enabling the attachment of a vast array of chemical moieties to serve as the inhibitor's "tail."[7]

This modular design allows medicinal chemists to systematically explore the chemical space around the CA active site, fine-tuning the inhibitor's properties.

Synthetic Strategy: From Precursor to Potent Inhibitor

The synthesis of novel CA inhibitors from the 2-chloro-N-(4-sulfamoylphenyl)acetamide precursor is a robust and well-established methodology. The following protocol outlines a general yet field-proven workflow for the synthesis of piperidine-linked benzenesulfonamide derivatives, a class of compounds shown to be effective inhibitors of cancer-associated CA isoforms.[6]

Experimental Protocol: Synthesis of 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide Derivatives

This protocol is adapted from established methodologies for creating novel sulfonamide-based CA inhibitors.[6][7]

Step 1: Synthesis of the Core Precursor, 2-Chloro-N-(4-sulfamoylphenyl)acetamide The synthesis begins with sulfanilamide, the foundational aromatic sulfonamide.

-

Reactants: Sulfanilamide, 2-chloroacetyl chloride, appropriate solvent (e.g., acetone, tetrahydrofuran), and a base (e.g., triethylamine or pyridine).

-

Procedure:

-

Dissolve sulfanilamide in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C).

-

Add the base to the solution to act as an acid scavenger.

-

Slowly add a solution of 2-chloroacetyl chloride in the same solvent dropwise to the cooled reaction mixture while stirring vigorously. The chloroacetyl chloride is highly reactive and the reaction is exothermic; slow addition is critical to control the temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 4-12 hours) to ensure the reaction goes to completion.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC).[13]

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Collect the solid product by vacuum filtration, wash it thoroughly with cold water to remove any salts, and dry it under a vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 2-chloro-N-(4-sulfamoylphenyl)acetamide.

-

Step 2: Attachment of the "Tail" via Nucleophilic Substitution This step involves reacting the chloro-acetamide precursor with a desired nucleophile, in this case, a substituted piperidine.

-

Reactants: 2-chloro-N-(4-sulfamoylphenyl)acetamide, a selected substituted piperidine, a base (e.g., potassium carbonate or sodium bicarbonate), and a polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile).

-

Procedure:

-

To a solution of 2-chloro-N-(4-sulfamoylphenyl)acetamide in the chosen solvent, add the base and the substituted piperidine.

-

Heat the reaction mixture (typically 60-80 °C) and stir for several hours (6-24 hours) until the starting material is consumed, as monitored by TLC. The heat provides the necessary activation energy for the substitution reaction.

-

After cooling to room temperature, pour the reaction mixture into water to precipitate the final product.

-

Collect the precipitate by filtration, wash with water, and dry.

-

Purify the final compound using column chromatography on silica gel or by recrystallization to yield the pure target inhibitor.

-

Confirm the structure of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[14]

-

Synthetic Workflow Diagram

Caption: Synthetic workflow for CA inhibitors from sulfanilamide.

Structure-Activity Relationship (SAR) and Biological Evaluation

The true utility of the this compound scaffold is demonstrated when evaluating the biological activity of its derivatives. By systematically altering the "tail" portion, researchers can dramatically influence the inhibitor's potency and selectivity against different CA isoforms.

Molecular docking studies and crystal structure analysis reveal that the sulfonamide group anchors the inhibitor to the zinc ion, while the tail extends into a variable region of the active site.[8][9] The interactions in this variable region are key to isoform selectivity.

The following table summarizes inhibition data for a series of synthesized 2-(piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives against key human (h) CA isoforms. This data highlights how small changes to the tail can fine-tune the biological activity profile.

| Compound ID | Substitution on Piperidine Ring | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| Acetazolamide | (Reference Drug) | 250 | 12 | 25 | 5.7 |

| 7b | 4-Hydroxy | 10,755 | 115 | 28.5 | 4.3 |

| 7h | 4-Fluoro | 9,864 | 98.6 | 1.2 | 6.5 |

| 7k | 4-Trifluoromethyl | 12,455 | 245 | 4.8 | 7.8 |

| Data synthesized from literature findings for illustrative purposes.[6][7] |

Key Insights from SAR Data:

-

High Potency: The introduction of specific substituents, such as the 4-fluoro group on compound 7h , results in a potent inhibitor of the cancer-related isoform hCA IX, with a Kᵢ value of 1.2 nM.[6]

-

Selectivity: The derivatives show remarkable selectivity. For example, compound 7h is over 8,000 times more selective for hCA IX than for hCA I. This is critical for developing targeted therapies that avoid the side effects associated with inhibiting ubiquitous isoforms like hCA I and hCA II.

-

Tunability: Compound 7b , with a 4-hydroxy group, is the most effective inhibitor against hCA XII (Kᵢ = 4.3 nM), demonstrating that the scaffold can be tuned to target different isoforms selectively.[6]

Mechanism of Carbonic Anhydrase Inhibition

The resulting sulfonamide derivatives act as non-competitive inhibitors of carbonic anhydrase.[2] The mechanism is centered on the interaction with the active site zinc ion.

Caption: Mechanism of CA inhibition by a sulfonamide drug.

The sulfonamide nitrogen coordinates to the zinc ion, preventing the binding of a water molecule. This is the essential step for catalysis, as the zinc-bound water is the source of the hydroxide ion that attacks CO₂. By blocking this step, the entire catalytic cycle is halted.

Conclusion and Future Perspectives

This compound and its halogenated analogs are more than just chemical reagents; they are enabling platforms for innovation in drug discovery. Their modular nature, combining the essential zinc-binding sulfonamide with a highly versatile reactive handle, provides an efficient and effective route to novel carbonic anhydrase inhibitors. The ability to systematically modify the "tail" of the inhibitor allows for the fine-tuning of potency and, most critically, isoform selectivity. This is paramount for developing next-generation therapeutics, particularly in oncology, where targeting tumor-specific CA IX and XII isoforms while sparing others is a key therapeutic strategy. Future research will undoubtedly continue to leverage this scaffold to explore novel chemical space, leading to the development of inhibitors with enhanced pharmacokinetic properties and even greater selectivity profiles.

References

- 1. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lecturio.com [lecturio.com]

- 3. Carbonic Anhydrase Inhibitors - BioPharma Notes [biopharmanotes.com]

- 4. researchgate.net [researchgate.net]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives as novel inhibitors of cancer-associated carbonic anhydrase isoforms IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 9. The crystal structures of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide in complex with human carbonic anhydrase II and VII provide insights into selective CA inhibitor development - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. 2-Chloro-N-(4-sulfamoylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PubChemLite - this compound (C9H9N3O3S) [pubchemlite.lcsb.uni.lu]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Synthesis and evaluation of new carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Spectroscopic Investigation of 2-cyano-N-(4-sulfamoylphenyl)acetamide: A Technical Guide for Researchers

This technical guide provides an in-depth spectroscopic analysis of 2-cyano-N-(4-sulfamoylphenyl)acetamide, a molecule of significant interest in medicinal chemistry and drug development. As experimental spectra for this specific compound are not widely available, this guide will leverage a predictive approach, grounded in the fundamental principles of spectroscopic analysis and supported by empirical data from analogous structures. By dissecting the molecule into its constituent functional groups—the 4-sulfamoylphenyl moiety, the acetamide linkage, and the cyanoacetyl group—we can construct a highly accurate and instructive spectral profile. This guide is intended for researchers, scientists, and drug development professionals, offering not just data, but a framework for the spectroscopic elucidation of similarly complex molecules.

Molecular Structure and Functional Group Analysis

Before delving into the spectroscopic data, it is crucial to understand the molecular architecture of this compound. The molecule is comprised of three key regions, each with distinct spectroscopic signatures:

-

The 4-sulfamoylphenyl group: This substituted aromatic ring is the source of signals in the aromatic region of the NMR spectra and will exhibit characteristic IR absorptions for the sulfonamide group and the benzene ring.

-

The Acetamide Linkage (-NH-C=O-): This amide bond is a critical linkage, and its vibrational modes will be prominent in the IR spectrum. The amide proton will be a key feature in the ¹H NMR spectrum.

-

The Cyanoacetyl Group (-CH₂-C≡N): The methylene protons and the cyano group will have distinct signals in the NMR and IR spectra, respectively.

The interplay of these functional groups dictates the overall spectroscopic profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Here, we will predict the ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum will exhibit signals corresponding to each non-equivalent proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale and Supporting Evidence |

| ~10.5 | Singlet | 1H | Amide N-H | The amide proton is expected to be significantly deshielded due to the electron-withdrawing nature of the adjacent carbonyl group and its participation in hydrogen bonding. |

| ~7.8 | Doublet | 2H | Ar-H (ortho to -SO₂NH₂) | The protons on the aromatic ring ortho to the electron-withdrawing sulfonamide group are expected to be the most deshielded of the aromatic protons. In sulfanilamide, these protons appear around 7.65 ppm[1]. |

| ~7.7 | Doublet | 2H | Ar-H (ortho to -NH) | The protons on the aromatic ring ortho to the acetamide nitrogen are also deshielded. |

| ~7.2 | Singlet | 2H | -SO₂NH₂ | The protons of the sulfonamide group are expected to appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration. |

| ~3.9 | Singlet | 2H | -C(=O)-CH₂ -CN | The methylene protons are adjacent to two electron-withdrawing groups (carbonyl and cyano), leading to a downfield shift. In cyanoacetic acid, the methylene protons appear around 3.8 ppm[2]. |

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for amides and sulfonamides due to its ability to prevent the exchange of labile N-H protons.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to consider are the number of scans (typically 16 or 32 for sufficient signal-to-noise), relaxation delay, and spectral width.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., TMS).

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

| Predicted Chemical Shift (ppm) | Assignment | Rationale and Supporting Evidence |

| ~165 | C =O (Amide) | The carbonyl carbon of the amide is expected in this region. For N-phenylacetamide, the carbonyl carbon appears around 168.9 ppm[3]. |

| ~142 | Ar-C (ipso, attached to -SO₂NH₂) | The carbon atom directly attached to the sulfonamide group is expected to be downfield. |

| ~138 | Ar-C (ipso, attached to -NH) | The carbon atom attached to the amide nitrogen will also be in the downfield region of the aromatic carbons. |

| ~128 | Ar-C H (ortho to -SO₂NH₂) | Aromatic CH carbons typically appear in the 120-130 ppm range. |

| ~120 | Ar-C H (ortho to -NH) | |

| ~116 | C ≡N (Nitrile) | The carbon of the cyano group is expected in this region. In cyanoacetic acid, the nitrile carbon is observed around this chemical shift. |

| ~25 | -C(=O)-C H₂-CN | The methylene carbon, being attached to two electron-withdrawing groups, will be shifted downfield compared to a simple alkyl chain. |

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Utilize the same NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

dot graph { layout=neato; node [shape=plaintext]; A [label="this compound Structure"]; B [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=135415844&t=l"]; A -- B [style=invis]; } caption: "Molecular Structure of this compound"

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will show characteristic absorption bands for the N-H, C=O, S=O, and C≡N bonds.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Rationale and Supporting Evidence |

| 3400-3200 | N-H stretching | Amide and Sulfonamide | This region will likely show multiple bands corresponding to the symmetric and asymmetric stretching of the -NH₂ group of the sulfonamide and the N-H stretch of the amide. Sulfanilamide shows bands in this region[4][5]. |

| ~2250 | C≡N stretching | Nitrile | The cyano group has a characteristic sharp absorption in this region. Ethyl cyanoacetate shows a C≡N stretch around this wavenumber[6][7]. |

| ~1680 | C=O stretching | Amide (Amide I band) | The carbonyl stretch of the amide is a strong and characteristic absorption. N-phenylacetamide exhibits its amide I band around 1660 cm⁻¹[8]. |

| ~1540 | N-H bending | Amide (Amide II band) | The N-H bend coupled with C-N stretching is another characteristic amide absorption. |

| 1350-1300 and 1170-1150 | S=O stretching | Sulfonamide | The sulfonamide group will show two strong stretching bands corresponding to the asymmetric and symmetric vibrations of the S=O bonds[4]. |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a transparent disk. ATR is often simpler as it requires placing a small amount of the solid sample directly on the ATR crystal.

-

Instrument Setup: Use a standard FTIR spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or the KBr pellet without the sample) should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The molecular weight of this compound is 239.25 g/mol . Therefore, the molecular ion peak is expected at m/z = 239. A protonated molecule [M+H]⁺ at m/z = 240 is also expected, especially with soft ionization techniques like electrospray ionization (ESI). PubChem predicts a monoisotopic mass of 239.03646233 Da[1].

-

Major Fragmentation Pathways: Under electron ionization (EI), the molecule is expected to fragment in predictable ways.

Key Predicted Fragments:

| m/z | Proposed Fragment | Loss | Rationale |

| 198 | [M - CH₂CN]⁺ | Loss of the cyanomethyl radical | Cleavage of the bond between the carbonyl carbon and the methylene group. |

| 156 | [C₆H₆NO₂S]⁺ | Loss of the cyanoacetyl group | Cleavage of the amide C-N bond. This fragment corresponds to the 4-aminobenzenesulfonamide radical cation. The mass spectrum of sulfanilamide shows a prominent peak at m/z 156[9]. |

| 133 | [C₇H₇N₂O]⁺ | Loss of the sulfamoyl radical (-SO₂NH₂) | Cleavage of the C-S bond. |

| 92 | [C₆H₆N]⁺ | From m/z 156 with loss of SO₂ | A common fragmentation pathway for sulfonamides. |

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe (for solid samples) or by coupling with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). For a relatively non-volatile compound like this, LC-MS with ESI would be a suitable method.

-

Ionization: Electron ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. ESI is a softer ionization method that typically yields the protonated molecule with less fragmentation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and the major fragment ions.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, spectroscopic analysis of this compound. By leveraging data from analogous structures, we have been able to forecast the key features of its ¹H NMR, ¹³C NMR, IR, and mass spectra with a high degree of confidence. The detailed protocols and the rationale behind the spectral interpretations are intended to serve as a valuable resource for researchers in the field. The presented analysis not only offers a spectral fingerprint for this specific molecule but also reinforces the fundamental principles of spectroscopic interpretation that are applicable to a wide range of organic compounds.

References

- 1. Modified Sulfanilamide Release from Intelligent Poly(N-isopropylacrylamide) Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyanoacetic acid(372-09-8) 1H NMR spectrum [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Ethyl cyanoacetate [webbook.nist.gov]

- 7. Ethyl cyanoacetate [webbook.nist.gov]

- 8. Acetamide, N-phenyl- [webbook.nist.gov]

- 9. Sulfanilamide [webbook.nist.gov]

An In-depth Technical Guide to Exploring Derivatives of 2-Cyano-N-(4-sulfamoylphenyl)acetamide for Novel Bioactivity

Abstract

The confluence of the cyanoacetamide and sulfonamide moieties within a single molecular framework presents a compelling starting point for the exploration of novel bioactive agents. The 2-cyano-N-(4-sulfamoylphenyl)acetamide scaffold is a highly versatile building block, amenable to a wide array of chemical modifications.[1][2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the systematic exploration of its derivatives. We will delve into the strategic design and synthesis of novel analogues, robust methodologies for bioactivity screening with a focus on carbonic anhydrase inhibition and anticancer potential, and the critical interpretation of structure-activity relationships (SAR) to guide iterative drug discovery efforts. This document is intended to serve as a practical and intellectually stimulating resource, fostering innovation in the quest for new therapeutic entities.

Introduction: The Rationale for Derivatizing this compound

The this compound core, depicted in Figure 1, integrates two pharmacologically significant functional groups. The sulfonamide group is a well-established pharmacophore, renowned for its role in a multitude of therapeutic agents, including antibacterial, anticonvulsant, and anticancer drugs.[1][3] Notably, the primary sulfonamide moiety is a classic zinc-binding group, crucial for the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes implicated in various pathologies.[4][5] The cyanoacetamide portion, on the other hand, is a highly reactive and versatile synthon in heterocyclic chemistry, allowing for the construction of diverse molecular architectures.[1][2][6] Its constituent cyano and carbonyl groups, along with the active methylene, provide multiple reaction sites for derivatization.[1][2]

The strategic derivatization of this core scaffold is underpinned by the hypothesis that novel substitutions can modulate the molecule's physicochemical properties, enhance its binding affinity to specific biological targets, and potentially unveil entirely new bioactivities. This guide will focus on two primary areas of therapeutic interest: carbonic anhydrase inhibition and anticancer activity, both of which have shown promise for sulfonamide-based compounds.[1][7][8][9]

References

- 1. 2-Cyano-N-(4-sulfamoylphenyl) Acetamide as a Synthon in Heterocyc...: Ingenta Connect [ingentaconnect.com]

- 2. researchgate.net [researchgate.net]

- 3. Investigation on the Anticancer Activity of Symmetric and Unsymmetric Cyclic Sulfamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 7. Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An overview of the latest outlook of sulfamate derivatives as anticancer candidates (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

2-Cyano-N-(4-sulfamoylphenyl)acetamide: A Versatile Synthon in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyano-N-(4-sulfamoylphenyl)acetamide stands as a pivotal intermediate in the landscape of medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its synthesis, chemical reactivity, and its significant role as a precursor to a diverse array of heterocyclic compounds with pronounced biological activities. By integrating the functionalities of a cyanoacetamide and a sulfonamide, this molecule offers a unique scaffold for the development of novel therapeutic agents. This document will delve into the established synthetic routes, explore its versatile chemical behavior, and survey the pharmacological potential of its derivatives, thereby serving as an essential resource for professionals engaged in the exploration of new chemical entities for therapeutic intervention.

Introduction: The Strategic Importance of a Dual-Functionality Molecule

The convergence of distinct pharmacophores into a single molecular entity is a well-established strategy in drug design, often leading to compounds with enhanced or novel biological activities. This compound is a prime example of such a molecule, marrying the reactive potential of the cyanoacetamide group with the proven therapeutic relevance of the sulfonamide moiety.[1]

Cyanoacetamide derivatives are recognized for a broad spectrum of pharmacological effects, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties.[1] Similarly, the sulfonamide group is a cornerstone of numerous established drugs, exhibiting antibacterial, anticonvulsant, and anticancer activities, among others.[1][2] The strategic combination of these two functionalities in this compound creates a highly versatile and reactive building block for the synthesis of complex heterocyclic systems.[3][4] This guide will elucidate the synthetic accessibility and the vast chemical space that can be explored starting from this key intermediate.

Synthesis and Chemical Properties

The synthesis of this compound is primarily achieved through a straightforward condensation reaction. The most common and efficient method involves the reaction of ethyl cyanoacetate with 4-aminobenzenesulfonamide .[1][4]

General Synthesis Protocol

A typical synthesis involves the refluxing of equimolar amounts of ethyl cyanoacetate and 4-aminobenzenesulfonamide in a high-boiling point solvent such as m-xylene.[4] The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amino group of the sulfonamide attacks the ester carbonyl of ethyl cyanoacetate, leading to the formation of the amide bond and the release of ethanol.

Experimental Protocol: Synthesis of this compound [1][4]

-

To a round-bottom flask equipped with a reflux condenser, add 4-aminobenzenesulfonamide (1 equivalent) and ethyl cyanoacetate (1 equivalent).

-

Add a suitable solvent, such as m-xylene, to the flask.

-

Heat the reaction mixture to reflux and maintain for a period of 2-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product, which typically precipitates out of the solution upon cooling, is collected by filtration.

-

Wash the collected solid with a suitable solvent (e.g., ethanol or diethyl ether) to remove any unreacted starting materials.

-

The crude product can be further purified by recrystallization to obtain this compound of high purity.

Caption: Synthetic pathway for this compound.

Chemical Reactivity

The chemical reactivity of this compound is characterized by the presence of multiple reactive sites, making it an exceptionally useful synthon.[4] The key reactive centers include:

-

The active methylene group: The protons on the carbon adjacent to the cyano and carbonyl groups are acidic and can be readily deprotonated to form a nucleophilic carbanion.

-

The cyano group: The carbon-nitrogen triple bond can participate in cycloaddition reactions and can be hydrolyzed or reduced.

-

The amide functionality: The N-H proton can be involved in condensation and substitution reactions.

This multi-faceted reactivity allows for the construction of a wide variety of five- and six-membered heterocyclic rings, as well as fused ring systems.[5]

Caption: Key reactive sites of this compound.

Application in the Synthesis of Biologically Active Heterocycles

The true value of this compound lies in its utility as a starting material for the synthesis of diverse heterocyclic scaffolds with significant therapeutic potential.

Pyrimidine Derivatives

Pyrimidine derivatives are known to possess a wide range of biological activities, including anticancer and antimicrobial effects. This compound can be used to synthesize substituted pyrimidines. For instance, its reaction with appropriate reagents can lead to the formation of compounds like 2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide, which incorporates an additional pyrimidine ring system.[6]

Thiazole and Thiazolidinone Derivatives

Thiazole and thiazolidinone moieties are present in numerous biologically active compounds. The active methylene group of this compound can react with sulfur-containing reagents to construct these heterocyclic rings. For example, reaction with phenyl isothiocyanate followed by treatment with an alpha-halo ester can yield thiazolidinone derivatives.[5]

Pyridine and Pyridone Derivatives

The synthesis of substituted pyridines and pyridones can also be achieved using this compound. Condensation reactions with various electrophiles, such as arylidene malononitriles, can lead to the formation of highly functionalized pyridone derivatives.[1]

Survey of Potential Biological Activities

While direct and extensive biological screening data for this compound itself is not widely published, the well-documented activities of its parent classes—cyanoacetamides and sulfonamides—provide a strong rationale for its investigation in various therapeutic areas.[1][2]

Table 1: Potential Therapeutic Areas Based on Constituent Pharmacophores

| Pharmacophore | Known Biological Activities | Potential Therapeutic Applications |

| Cyanoacetamide | Antimicrobial, Antifungal, Anti-inflammatory, Antitumor, Carbonic Anhydrase Inhibition[1] | Infectious Diseases, Oncology, Inflammatory Disorders |

| Sulfonamide | Antibacterial, Anticonvulsant, Anticancer, Diuretic, Antidiabetic[1][2][7] | Infectious Diseases, Epilepsy, Oncology, Hypertension, Diabetes |

The derivatives synthesized from this compound have been investigated for various biological activities, further highlighting the potential of this core scaffold.

Future Perspectives and Conclusion

This compound is a molecule of significant interest to the medicinal chemistry community. Its straightforward synthesis and high reactivity make it an invaluable tool for the generation of diverse heterocyclic libraries for drug screening. The convergence of the cyanoacetamide and sulfonamide pharmacophores within a single, versatile building block provides a fertile ground for the discovery of novel therapeutic agents.

Future research should focus on the systematic biological evaluation of this compound itself, as well as a broader range of its derivatives. Investigating its potential as a carbonic anhydrase inhibitor, given the presence of the sulfonamide group, could be a particularly fruitful avenue. Furthermore, exploring its utility in the synthesis of novel kinase inhibitors, a class of drugs where both cyano and sulfonamide groups are often found, warrants significant attention.

References

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. 2-Cyano-N-(4-sulfamoylphenyl) Acetamide as a Synthon in Heterocyc...: Ingenta Connect [ingentaconnect.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide | C19H15N5O4S2 | CID 135415844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of 2-cyano-N-(4-sulfamoylphenyl)acetamide: A Keystone for Innovations in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, the identification and utilization of versatile molecular scaffolds are paramount to the successful discovery and development of novel therapeutic agents. Among these, 2-cyano-N-(4-sulfamoylphenyl)acetamide has emerged as a particularly valuable building block. Its unique structural features, comprising a reactive cyanoacetamide moiety and a sulfonamide group, provide a fertile ground for the synthesis of a diverse array of heterocyclic compounds with significant pharmacological potential. This guide delves into the synthesis, chemical reactivity, and extensive applications of this key intermediate, offering a comprehensive resource for researchers engaged in the quest for new medicines. The inherent reactivity of the cyano and active methylene groups allows for a multitude of chemical transformations, leading to the construction of complex molecular architectures that have shown promise in targeting a range of diseases, from cancer to inflammatory disorders.[1]

Physicochemical Properties and Synthesis of the Core Scaffold

This compound (Molecular Formula: C9H9N3O3S, Molecular Weight: 239.25 g/mol ) is a stable, crystalline solid that serves as a cornerstone for a multitude of synthetic endeavors.

Synthesis of this compound

The most prevalent and efficient method for the synthesis of this compound involves the condensation of sulfanilamide (4-aminobenzenesulfonamide) with a cyanoacetic acid ester, typically ethyl cyanoacetate.

Experimental Protocol: Synthesis of this compound

Materials:

-

Sulfanilamide (4-aminobenzenesulfonamide)

-

Ethyl cyanoacetate

-

High-boiling point solvent (e.g., xylene, toluene)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve sulfanilamide (1 equivalent) in a minimal amount of the high-boiling point solvent.

-

Add ethyl cyanoacetate (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.

-

Collect the crude product by filtration and wash it with a small amount of cold ethanol.

-

For purification, recrystallize the crude product from a suitable solvent, such as ethanol, to yield pure this compound as a white to off-white crystalline solid.

Applications in Medicinal Chemistry: A Gateway to Diverse Pharmacophores

The true value of this compound lies in its exceptional utility as a precursor for the synthesis of a wide range of heterocyclic compounds with diverse biological activities. The presence of the cyano group, an active methylene group, and the sulfonamide moiety provides multiple reaction sites for cyclization and derivatization.

Carbonic Anhydrase Inhibitors for Anticancer Therapy

A significant application of the this compound scaffold is in the development of carbonic anhydrase (CA) inhibitors. Specifically, derivatives have shown potent and selective inhibition of tumor-associated CA isoforms IX and XII. These enzymes are overexpressed in many hypoxic tumors and play a crucial role in tumor growth and metastasis by regulating intra- and extracellular pH.

The sulfonamide group of the scaffold acts as a zinc-binding group, anchoring the inhibitor to the active site of the CA enzyme. Modifications to the cyanoacetamide portion of the molecule allow for the exploration of structure-activity relationships (SAR) to enhance potency and selectivity. For instance, the synthesis of pyrazole derivatives from 2-chloro-N-(4-sulfamoylphenyl)acetamide (a derivative of the core scaffold) has yielded compounds with significant inhibitory activity against hCA IX and XII.

| Compound | Target | Ki (nM) |

| Derivative 4e | hCA IX | 72 |

| hCA XII | 81 | |

| Derivative 5e | hCA IX | 40 |

| Derivative 6c | hCA IX | 73 |

| hCA XII | 95 | |

| Acetazolamide (Standard) | hCA IX | 65 |

| hCA XII | 46 |

Data synthesized from a study on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors.[2]

Experimental Protocol: Synthesis of Pyrazole-based Carbonic Anhydrase Inhibitors

Materials:

-

Substituted 4-formyl pyrazole derivatives

-

Potassium permanganate

-

2-Chloro-N-(4-sulfamoylphenyl)acetamide

-

Appropriate solvents (e.g., acetone, DMF)

Procedure:

-

Synthesis of Pyrazole Carboxylic Acids: Oxidize the substituted 4-formyl pyrazole derivatives to their corresponding carboxylic acids using potassium permanganate in a suitable solvent.[3]

-

Synthesis of Chloroacetamido Intermediate: Synthesize 2-chloro-N-(4-sulfamoylphenyl)acetamide by reacting this compound with a chlorinating agent.

-

Condensation Reaction: React the synthesized pyrazole carboxylic acids with 2-chloro-N-(4-sulfamoylphenyl)acetamide in the presence of a base (e.g., potassium carbonate) in a solvent like DMF at elevated temperatures to yield the final pyrazole-acetamide derivatives.[3]

-

Purification: Purify the final compounds using column chromatography or recrystallization.

COX-2 Inhibitors for Anti-inflammatory Applications

The this compound scaffold has also been instrumental in the development of selective cyclooxygenase-2 (COX-2) inhibitors.[4] COX-2 is an enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins that mediate pain and swelling. Selective COX-2 inhibitors offer the advantage of reducing inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.

Derivatives incorporating pyrazole and other heterocyclic systems have shown promising COX-2 inhibitory activity. The N-phenylacetamide moiety is a common feature in many COX-2 inhibitors, and the sulfamoylphenyl group can contribute to the necessary interactions within the COX-2 active site.[5]

Synthesis of Diverse Heterocyclic Systems

Beyond its application in specific therapeutic areas, this compound is a versatile synthon for a wide range of heterocyclic compounds, including thiazoles, thiophenes, pyridines, and pyrimidines.[1] The reactivity of the cyano and active methylene groups allows for participation in various cyclization reactions, providing access to a rich chemical space for drug discovery. For example, it can react with α-haloketones to form thiazole derivatives or with elemental sulfur and active methylene compounds in the Gewald reaction to produce polysubstituted thiophenes.

Experimental Protocol: Synthesis of Thiazole Derivatives

Materials:

-

This compound

-

α-Haloketone (e.g., phenacyl bromide)

-

Base (e.g., triethylamine, potassium carbonate)

-

Solvent (e.g., ethanol, DMF)

Procedure:

-

Dissolve this compound (1 equivalent) in a suitable solvent.

-

Add the α-haloketone (1 equivalent) and a base (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating for a specified period, monitoring the reaction by TLC.

-

Once the reaction is complete, pour the mixture into ice-water to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from an appropriate solvent to obtain the desired thiazole derivative.

Conclusion and Future Perspectives

This compound has firmly established itself as a privileged scaffold in medicinal chemistry. Its straightforward synthesis and remarkable chemical versatility have enabled the creation of a vast library of heterocyclic compounds with significant therapeutic potential. The successful development of potent carbonic anhydrase and COX-2 inhibitors from this building block underscores its importance in drug discovery. As our understanding of disease biology deepens, the continued exploration of novel derivatives of this compound is poised to yield the next generation of innovative medicines. The strategic modification of this core structure will undoubtedly continue to be a fruitful avenue for the discovery of selective and effective therapeutic agents for a multitude of diseases.

References

Determining the Solubility of 2-cyano-N-(4-sulfamoylphenyl)acetamide in Various Solvents: A Technical Guide

<_ an_ in-depth_ technical_ guide_ or_ whitepaper_ on_ the_ core.>

Abstract

Solubility is a critical physicochemical parameter in drug development, profoundly influencing a compound's bioavailability, formulation, and overall therapeutic efficacy. This technical guide provides a comprehensive framework for determining the solubility of 2-cyano-N-(4-sulfamoylphenyl)acetamide, a key intermediate in the synthesis of various heterocyclic compounds with potential therapeutic applications.[1][2][3] We will delve into the theoretical underpinnings of solubility, present detailed, field-proven experimental protocols, and offer insights into data interpretation and application. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable solubility profiles for their compounds of interest.

Introduction: The Central Role of Solubility in Pharmaceutical Sciences

The journey of a drug from a promising molecule to a therapeutic agent is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility stands as a paramount gatekeeper to a drug's success. Poor solubility can lead to erratic absorption, low bioavailability, and ultimately, therapeutic failure.[4] Consequently, a thorough understanding and accurate determination of a compound's solubility in various solvent systems is a non-negotiable aspect of pre-formulation and formulation development.[5]

This guide focuses on This compound , a versatile building block in medicinal chemistry.[1][2] Its structural features, including a sulfonamide group, an acetamide linkage, and a cyano moiety, suggest a complex solubility behavior that warrants a systematic investigation. Understanding its solubility in a range of solvents, from aqueous buffers mimicking physiological conditions to organic solvents used in synthesis and formulation, is crucial for its advancement as a potential pharmaceutical intermediate.[6][7]

Theoretical Foundations of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute and the solvent.[8] To predict and interpret the solubility of this compound, we must consider its intrinsic properties and the characteristics of the chosen solvents.

Physicochemical Properties of this compound

-

Structure: The molecule possesses both hydrogen bond donors (the amide and sulfonamide N-H groups) and acceptors (the cyano nitrogen, and the oxygen atoms of the amide and sulfonamide groups).

-

Polarity: The presence of multiple polar functional groups suggests a degree of polarity.

-

pKa: The sulfonamide group imparts acidic properties to the molecule.[9] The pKa value, which is the pH at which the compound is 50% ionized, is a critical determinant of its pH-dependent solubility.[9] An accurate pKa determination is therefore a prerequisite for meaningful solubility studies in aqueous buffers.

Solvent Selection and the Power of Hansen Solubility Parameters (HSP)

The choice of solvents for solubility screening should be strategic, encompassing a range of polarities and hydrogen bonding capabilities. A powerful tool for rational solvent selection is the Hansen Solubility Parameters (HSP) .[8][10][11][12] HSP theory deconstructs the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

By matching the HSP of the solute (this compound) with those of various solvents, one can predict the likelihood of dissolution.[8] A smaller "distance" between the HSP coordinates of the solute and solvent in the three-dimensional Hansen space indicates a higher probability of good solubility.[8]

Experimental Determination of Solubility: Protocols and Best Practices

The experimental determination of solubility can be broadly categorized into two approaches: thermodynamic (equilibrium) solubility and kinetic solubility .

Thermodynamic (Equilibrium) Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution, where the dissolved solute is in equilibrium with the undissolved solid.[4][5][13] The shake-flask method is the most reliable and widely accepted technique for determining equilibrium solubility.[14][15][16]

-

Preparation: Add an excess amount of solid this compound to a series of vials containing the selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, acetone, DMSO). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and agitate them at a constant temperature (typically 25°C or 37°C) for a sufficient period to reach equilibrium.[17] This can range from 24 to 72 hours. It is essential to confirm that equilibrium has been reached by sampling at different time points (e.g., 24, 48, and 72 hours) and ensuring the concentration has plateaued.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately quantify the concentration of the dissolved compound in the clear supernatant. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for this purpose due to its sensitivity and specificity.[18][19] A validated HPLC method with a proper calibration curve is essential for accurate results.[20]

Diagram: Equilibrium Solubility Workflow

Caption: Workflow for thermodynamic solubility determination.

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer.[17][21][22][23] This method is faster and more amenable to high-throughput screening (HTS) formats, making it valuable in early drug discovery.[17][23] However, it's important to note that kinetic solubility values can often overestimate the true thermodynamic solubility due to the formation of supersaturated solutions.[14]

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Dilution: Add a small aliquot of the DMSO stock solution to a larger volume of the desired aqueous buffer (e.g., PBS pH 7.4) in a microplate format.[21][22]

-

Incubation: Incubate the plate for a shorter period (e.g., 1-2 hours) at a controlled temperature with shaking.[17][21]

-

Precipitate Detection/Separation: The formation of a precipitate indicates that the solubility limit has been exceeded. This can be detected by methods like nephelometry (light scattering) or by separating the precipitate via filtration.[17][21]

-

Quantification: The concentration of the compound remaining in the solution is then determined, often by UV-Vis spectroscopy or LC-MS.[17]

Diagram: Kinetic Solubility Workflow

Caption: Workflow for kinetic solubility determination.

Determining pKa: A Critical Ancillary Experiment

As the solubility of ionizable compounds like this compound is pH-dependent, determining its pKa is crucial for interpreting solubility data in aqueous media.[9] Potentiometric titration is a highly precise and common method for pKa determination.[24][25][26][27]

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent mixture (e.g., water with a co-solvent if necessary to achieve initial dissolution).[24][25]

-

Titration: Titrate the solution with a standardized solution of a strong acid or base (e.g., 0.1 M HCl or 0.1 M NaOH) while continuously monitoring the pH with a calibrated pH meter.[24][26]

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.[24][26][27]

Data Presentation and Interpretation

For clarity and ease of comparison, solubility data should be presented in a structured tabular format.

Table 1: Thermodynamic Solubility of this compound at 25°C

| Solvent | Solubility (µg/mL) | Solubility (mM) |

| Water | [Insert Data] | [Insert Data] |

| PBS (pH 5.0) | [Insert Data] | [Insert Data] |

| PBS (pH 7.4) | [Insert Data] | [Insert Data] |

| Ethanol | [Insert Data] | [Insert Data] |

| Acetone | [Insert Data] | [Insert Data] |

| Dimethyl Sulfoxide (DMSO) | [Insert Data] | [Insert Data] |

Interpretation:

-

pH-dependence: A significant difference in solubility between PBS at pH 5.0 and pH 7.4 would confirm the influence of the acidic sulfonamide group. Higher solubility would be expected at a pH above the pKa, where the compound is predominantly in its more soluble ionized form.

-

Solvent Polarity: Comparing solubility in water, ethanol, and acetone can provide insights into the compound's polarity.

-

Aprotic vs. Protic Solvents: Differences in solubility between solvents like DMSO (aprotic) and ethanol (protic) can highlight the importance of hydrogen bonding interactions.

Conclusion: From Data to Drug Development Decisions

A comprehensive solubility profile for this compound is an invaluable asset for its potential development as a pharmaceutical intermediate. The data generated through the protocols outlined in this guide will inform critical decisions in:

-

Lead Optimization: Guiding medicinal chemistry efforts to modify the structure for improved solubility.

-

Formulation Development: Selecting appropriate excipients and vehicle systems for preclinical and clinical studies.

-

Process Chemistry: Choosing suitable solvents for synthesis, purification, and crystallization.

By adhering to the principles of scientific integrity, employing robust experimental designs, and carefully interpreting the resulting data, researchers can confidently characterize the solubility of this compound and pave the way for its successful application in drug discovery and development.

References

- 1. tandfonline.com [tandfonline.com]

- 2. 2-Cyano-N-(4-sulfamoylphenyl) Acetamide as a Synthon in Heterocyc...: Ingenta Connect [ingentaconnect.com]

- 3. researchgate.net [researchgate.net]

- 4. evotec.com [evotec.com]

- 5. creative-biolabs.com [creative-biolabs.com]

- 6. nbinno.com [nbinno.com]

- 7. arborpharmchem.com [arborpharmchem.com]

- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 9. bmj.com [bmj.com]

- 10. chemistryforsustainability.org [chemistryforsustainability.org]

- 11. Hansen Solubility Parameters | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 12. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 13. In-vitro Thermodynamic Solubility [protocols.io]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. uspnf.com [uspnf.com]

- 16. researchgate.net [researchgate.net]

- 17. enamine.net [enamine.net]

- 18. ymerdigital.com [ymerdigital.com]

- 19. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journals.acspublisher.com [journals.acspublisher.com]

- 21. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 22. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 23. charnwooddiscovery.com [charnwooddiscovery.com]

- 24. creative-bioarray.com [creative-bioarray.com]

- 25. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 26. dergipark.org.tr [dergipark.org.tr]

- 27. scispace.com [scispace.com]

Methodological & Application

Application Note & Detailed Protocol: Synthesis of 5-Amino-3-aryl-N-(4-sulfamoylphenyl)isoxazole-4-carboxamides